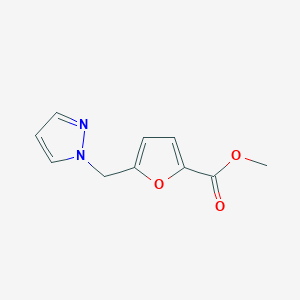

2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

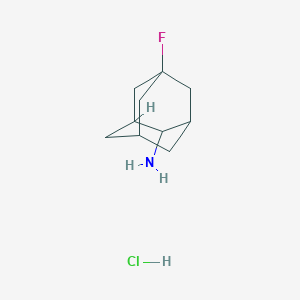

2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, also known as CEP-26401, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to a class of drugs known as PARP inhibitors, which work by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, due to its complex structure, is involved in various synthesis and biological activity studies. For instance, it's related to compounds showing potential as human CB1 inverse agonists, indicating its relevance in neuropsychiatric disorder treatments or obesity management. The synthesis of these compounds involves detailed structure-activity relationship studies, aiming to enhance their potency and selectivity (Meurer et al., 2005). Similarly, molecular interactions of antagonists with the CB1 cannabinoid receptor have been explored, providing insights into the binding interactions essential for the development of targeted therapies (Shim et al., 2002).

Chemical Synthesis and Characterization

The compound's framework serves as a backbone for creating derivatives with potential medicinal properties. For example, reactions of anthranilamide with isocyanates have led to the synthesis of novel oxazoloquinazolinone derivatives, illustrating the compound's utility in developing new chemical entities with possible therapeutic applications (Chern et al., 1988). Moreover, detailed spectroscopic analyses, such as IR, NMR, and UV-Vis investigations, have been conducted on related compounds, contributing to the understanding of their molecular structures and electronic properties (Demir et al., 2016).

Potential Nootropic Agents

Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has explored their potential as nootropic agents. These studies are crucial for discovering new treatments that could enhance cognitive functions or provide neuroprotection (Valenta et al., 1994).

Antimicrobial and Antitumor Activities

The investigation into benzamides, including compounds similar to 2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, has revealed their potential in antimicrobial and antitumor activities. This includes the synthesis and neuroleptic activity evaluation, providing a pathway for new drug development in oncology and infectious diseases (Iwanami et al., 1981).

properties

IUPAC Name |

2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c19-11-5-7-13(8-6-11)23-10-12(9-16(23)24)21-18(26)22-15-4-2-1-3-14(15)17(20)25/h1-8,12H,9-10H2,(H2,20,25)(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOLHKKORMURSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)

![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)

![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)